2-(Methylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine
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Overview
Description
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a benzothieno[3,2-d]pyrimidine core, which is known for its biological activity, and is further modified with a methylsulfanyl group and a pyrrolidinyl group. These modifications can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine typically involves multi-step organic synthesis. One common approach starts with the formation of the benzothieno[3,2-d]pyrimidine core, which can be achieved through cyclization reactions involving thiophene and pyrimidine precursors. The introduction of the methylsulfanyl group is often accomplished via nucleophilic substitution reactions, where a suitable methylthiolating agent reacts with a precursor compound. The pyrrolidinyl group can be introduced through amination reactions, where a pyrrolidine derivative is reacted with the intermediate compound under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the purification of the final product might involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)1
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its target pathways.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as SIRT2, which plays a role in cellular regulation and has implications in cancer therapy . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and leading to downstream effects that can result in cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
Benzothieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activity and applications.
Thienopyrimidines: Another class of compounds with a similar heterocyclic structure, often studied for their pharmacological properties.
Pyrrolidinyl derivatives: Compounds with a pyrrolidinyl group, which can influence their pharmacokinetic properties.
Uniqueness
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)1benzothieno[3,2-d]pyrimidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methylsulfanyl group can enhance its lipophilicity and membrane permeability, while the pyrrolidinyl group can improve its binding affinity to certain biological targets.
Properties
IUPAC Name |
2-methylsulfanyl-4-pyrrolidin-1-yl-[1]benzothiolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c1-19-15-16-12-10-6-2-3-7-11(10)20-13(12)14(17-15)18-8-4-5-9-18/h2-3,6-7H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMNWLDRKSYTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)N3CCCC3)SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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